N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine
Overview
Description
N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoenzymatic Synthesis
N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine is a key intermediate in synthesizing corticotropin-releasing factor-1 receptor antagonists. A chemoenzymatic route was developed for its synthesis, involving the conversion of methylcyclopropyl ketone to cyclopropylglyoxylic acid, followed by reductive amination using leucine dehydrogenase. This method demonstrated high efficiency in producing the desired compound (Parker et al., 2012).
Synthesis of Neurotransmitter Analogues
Cyclopropanamines, including this compound, are used in the synthesis of neurotransmitter analogues such as histamine and tryptamine. These compounds have shown inhibitory effects on monoamine oxidase, suggesting potential applications in neuroscience research (Faler & Joullié, 2007).
Synthesis of Fluorocyclopropylamine Derivatives
The compound has been used in the synthesis of cis-2-Fluorocyclopropylamine derivatives. These derivatives were synthesized using phase-transfer conditions, indicating a potential application in medicinal chemistry and drug development (Matsuo et al., 2004).
Mechanism-Based Inhibition of Monoamine Oxidases
This compound derivatives have been studied as mechanism-based inhibitors of monoamine oxidases. These studies are significant in understanding depression and cancer treatments, as these inhibitors play a role in altering gene expression (Malcomson et al., 2015).
Use in Metabolic Engineering of Medicinal Plants
In metabolic engineering, the compound has been utilized to improve the alkaloid composition in plants like Atropa belladonna. This application is crucial in enhancing medicinal components in plants (Yun et al., 1992).
Applications in Antiviral Drug Development
The compound has been incorporated into the synthesis of aminoadamantane derivatives, which have shown antiviral activity, particularly against influenza A virus. This suggests a potential application in developing antiviral medications (Kolocouris et al., 1994).
Properties
IUPAC Name |
N'-cyclopropyl-N'-(2-methoxyethyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-7-6-10(5-4-9)8-2-3-8/h8H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZJBUNEJJXPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCN)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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